molecular formula C9H19NO2S B12107482 2-(Propane-2-sulfonyl)cyclohexan-1-amine

2-(Propane-2-sulfonyl)cyclohexan-1-amine

Cat. No.: B12107482
M. Wt: 205.32 g/mol
InChI Key: BAAOWDDLWOIHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propane-2-sulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C₉H₁₉NO₂S and a molecular weight of 205.32 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a propane-2-sulfonyl group and an amine group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 2-(Propane-2-sulfonyl)cyclohexan-1-amine can be achieved through several methods. One efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH₄I). This method is environmentally friendly and tolerates a wide range of functional groups . The reaction typically proceeds under mild conditions, providing the desired sulfonamide product in good yields.

Chemical Reactions Analysis

2-(Propane-2-sulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(Propane-2-sulfonyl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propane-2-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can participate in Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles such as carbanions . This reaction is thermodynamically controlled and leads to the formation of stable products.

Comparison with Similar Compounds

2-(Propane-2-sulfonyl)cyclohexan-1-amine can be compared with other sulfonamide compounds, such as:

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-propan-2-ylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C9H19NO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3

InChI Key

BAAOWDDLWOIHLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1CCCCC1N

Origin of Product

United States

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